

An In-depth Technical Guide to the Spectral Data of Paris Saponin VII

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Paris saponin VII, a naturally occurring steroidal saponin with significant therapeutic potential. This document is intended to serve as a core resource for researchers and professionals involved in the study and development of this compound.

Introduction

Paris saponin VII is a pennogenyl steroidal saponin isolated from various plant species, including those of the Paris and Trillium genera. It has garnered considerable interest in the scientific community due to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. Accurate and detailed spectral data are crucial for the identification, characterization, and quantitative analysis of this promising bioactive compound.

Mass Spectrometry Data

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of saponins through fragmentation analysis. Electrospray ionization (ESI) is a commonly employed soft ionization technique for these molecules.

ESI-MS/MS Fragmentation Data



The fragmentation of Paris saponin VII in ESI-MS/MS typically involves the sequential loss of its sugar moieties and specific cleavages within the steroidal aglycone. The following table summarizes the major fragment ions observed.

Precursor Ion [M-H] ⁻	Fragment Ion (m/z)	Proposed Neutral Loss	Interpretation
1030.5	884.4	146	Loss of a rhamnose residue
738.3	146 + 146	Loss of two rhamnose residues	
576.2	146 + 146 + 162	Loss of two rhamnose and one glucose residue	
414.1	146 + 146 + 162 + 162	Loss of all four sugar moieties (aglycone)	

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is an indispensable tool for the complete structural elucidation of complex natural products like Paris saponin VII, providing detailed information about the carbon and proton environments within the molecule.

¹H NMR Spectral Data

The 1 H NMR spectrum of Paris saponin VII displays characteristic signals for the steroidal aglycone and the attached sugar units. The following table presents the assigned chemical shifts (δ) in ppm.



Proton	Chemical Shift (δ, ppm)	Multiplicity	J (Hz)
H-1' (Rha)	4.88	d	7.8
H-1" (Rha)	5.12	br s	
H-1"' (Glc)	4.55	d	7.7
H-1"" (Glc)	4.52	d	7.7
H-6	5.35	m	
H-18 (CH₃)	0.81	S	
H-19 (CH ₃)	1.05	S	_
H-21 (CH ₃)	0.93	d	6.9
H-27 (CH ₃)	0.79	d	6.2

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of Paris saponin VII. The assigned chemical shifts are detailed in the table below.



Carbon	Chemical Shift (δ, ppm)	Carbon	Chemical Shift (δ, ppm)
C-1	37.3	C-17	62.9
C-2	31.6	C-18	16.4
C-3	71.8	C-19	19.4
C-4	42.3	C-20	41.8
C-5	140.8	C-21	14.6
C-6	121.7	C-22	112.4
C-7	32.1	C-23	31.9
C-8	31.5	C-24	28.9
C-9	50.1	C-25	30.4
C-10	36.9	C-26	66.9
C-11	20.9	C-27	17.2
C-12	39.8	Sugar Moieties	
C-13	40.4	Rha-C-1'	101.8
C-14	56.1	Rha-C-1"	101.9
C-15	32.4	Glc-C-1"	100.5
C-16	80.9	Glc-C-1""	104.5

Experimental Protocols NMR Spectroscopy

A sample of Paris saponin VII (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., pyridine- d_5 , methanol- d_4 , or a mixture thereof) to a final volume of approximately 0.5 mL. The choice of solvent can influence the chemical shifts, and consistency is key for comparative analysis.



NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for ¹H, ¹³C, and 2D NMR experiments (COSY, HSQC, HMBC). For ¹³C NMR, a sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry

A dilute solution of Paris saponin VII is prepared in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium hydroxide to promote ionization.

LC-MS/MS analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or ion trap). Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid. For MS/MS analysis, the precursor ion corresponding to the [M-H]⁻ or [M+H]⁺ of Paris saponin VII is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

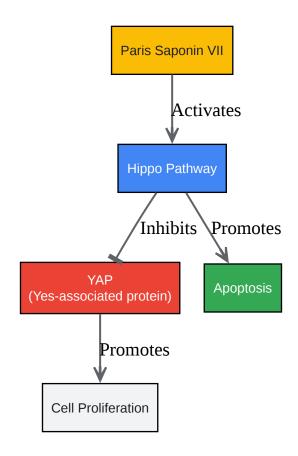
Signaling Pathways and Biological Activity

Paris saponin VII has been shown to modulate several key signaling pathways, contributing to its anti-cancer properties.

Hippo Signaling Pathway

Paris saponin VII can activate the Hippo signaling pathway, which plays a crucial role in controlling organ size and suppressing tumor growth.[1][2]





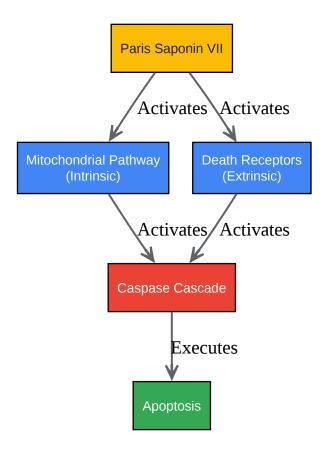
Click to download full resolution via product page

Hippo Signaling Pathway Activation

Apoptosis Induction

Paris saponin VII can induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways.[3][4][5]





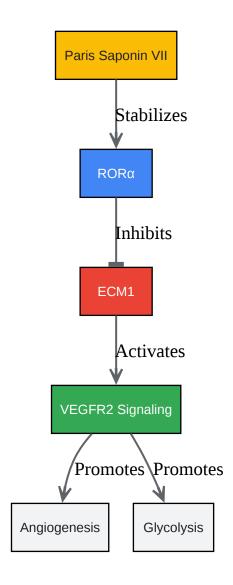
Click to download full resolution via product page

Apoptosis Induction by Paris Saponin VII

RORα/ECM1/VEGFR2 Signaling Axis in Ovarian Cancer

In the context of ovarian cancer, Paris saponin VII has been found to interfere with tumor angiogenesis and glycolysis by modulating the RORα/ECM1/VEGFR2 signaling pathway.[6][7]





Click to download full resolution via product page

Modulation of RORα/ECM1/VEGFR2 Signaling

Conclusion

This technical guide provides essential spectral data and related experimental protocols for Paris saponin VII, a compound of significant interest in drug discovery and development. The detailed NMR and mass spectrometry data, along with an understanding of its engagement with key cellular signaling pathways, will aid researchers in the further investigation and potential therapeutic application of this natural product.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Paris saponin VII, a Hippo pathway activator, induces autophagy and exhibits therapeutic potential against human breast cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paris Saponin VII Induces Apoptosis and Cell Cycle Arrest in Erythroleukemia Cells by a Mitochondrial Membrane Signaling Pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paris saponin VII induces cell cycle arrest and apoptosis by regulating Akt/MAPK pathway and inhibition of P-glycoprotein in K562/ADR cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paris saponin VII extracted from Trillium tschonoskii induces autophagy and apoptosis in NSCLC cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paris saponin VII reverses resistance to PARP inhibitors by regulating ovarian cancer tumor angiogenesis and glycolysis through the RORα/ECM1/VEGFR2 signaling axis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of Paris Saponin VII]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207605#spectral-data-for-parillin-nmr-and-mass-spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com